The synthesis of 2-(cyclopentylamino)acetic acid can be achieved through several methods, primarily involving the reaction of cyclopentylamine with glyoxylic acid or its derivatives.
This method has been documented in literature, highlighting its efficiency and yield .
The molecular structure of 2-(cyclopentylamino)acetic acid features a cyclopentyl group attached to the amino group adjacent to a carboxylic acid functionality.
The compound exhibits chirality, with the (S)-enantiomer being biologically relevant. The stereochemistry is crucial for its biological activity and interactions within biological systems.
2-(Cyclopentylamino)acetic acid can participate in various chemical reactions typical for amino acids:
These reactions allow for the modification of its structure, potentially enhancing its pharmacological properties .
The mechanism of action for 2-(cyclopentylamino)acetic acid primarily revolves around its role as a neurotransmitter modulator. It acts on specific receptors in the central nervous system, influencing neurotransmission pathways.
Research indicates that such compounds can play a role in improving mental performance and reducing exercise-induced muscle damage .
The physical and chemical properties of 2-(cyclopentylamino)acetic acid are essential for understanding its behavior in various environments:
These properties suggest that the compound is relatively stable under standard conditions but may require careful handling due to its irritant nature .
2-(Cyclopentylamino)acetic acid has several scientific applications:
The versatility of this compound underscores its importance in both research and practical applications within health sciences.
2-(Cyclopentylamino)acetic acid, initially characterized as a glycine derivative, emerged from mid-20th-century efforts to synthesize non-proteinogenic amino acids for peptide studies. Its systematic IUPAC name, 2-(cyclopentylamino)acetic acid, reflects its core structure: a glycine backbone ($\alpha$-carbon with amino and carboxyl groups) N-substituted with a cyclopentyl ring. The compound is interchangeably termed N-cyclopentylglycine in biochemical contexts, emphasizing its derivation from glycine (aminoacetic acid) [1] [8]. Early synthetic routes involved the amination of chloroacetic acid with cyclopentylamine, a method adapted from industrial glycine production [6]. The CAS registry number 314101 (for the racemic form) and 2521-84-8 (for the (S)-enantiomer) standardized its identification across chemical databases, resolving ambiguities from trivial names like "cyclopentylaminoacetate" [1] [8].
Table 1: Nomenclature and Identifiers
Designation Type | Identifier |
---|---|
IUPAC Name | 2-(Cyclopentylamino)acetic acid |
Common Synonym | N-Cyclopentylglycine |
CAS (Racemic) | 314101 |
CAS (L-Enantiomer) | 2521-84-8 |
Molecular Formula | C₇H₁₃NO₂ |
Structurally, 2-(cyclopentylamino)acetic acid belongs to the N-alkylated glycine subclass, distinguished by a cyclopentyl group attached to glycine’s nitrogen atom. Unlike $\alpha$-alkylated glycines (e.g., $\alpha$-aminoisobutyric acid), its $\alpha$-carbon remains unsubstituted, preserving glycine’s achirality. However, the cyclopentyl moiety introduces a chiral center at the nitrogen-binding carbon, enabling enantiomeric forms: the (S)-enantiomer (L-cyclopentylglycine) is biologically prevalent [5] [8]. Key structural features include:
Table 2: Structural Comparison of Glycine Derivatives
Derivative | Substitution Site | Steric Bulk | Chirality | Representative Role |
---|---|---|---|---|
Glycine | None | Minimal | Achiral | Protein backbone flexibility |
N-Cyclopentylglycine | N-alkyl | Moderate | Chiral (N-attached carbon) | Peptide foldamers |
$\alpha$-Methylglycine | $\alpha$-carbon | Low | Chiral | β-sheet stabilization |
N-Phenylglycine | N-aryl | High | Planar | Antimicrobial agents |
As a scaffold, 2-(cyclopentylamino)acetic acid bridges peptide mimetics and small-molecule pharmacophores. Its applications span three domains:
Table 3: Bioactive Derivatives Incorporating N-Cyclopentylglycine
Derivative | Biological Target | Key Modification | Effect |
---|---|---|---|
Cyclopentylglycine-containing tripeptide | Angiotensin-Converting Enzyme (ACE) | N-terminal capping | IC₅₀ reduction from 220 nM to 15 nM |
D-Cyclopentylglycine methyl ester | NMDA receptor | Esterification of carboxyl group | Enhanced blood-brain barrier penetration |
Cyclopentylglycine-porphyrin conjugate | Cancer cell membrane | Conjugation with photosensitizer | 70% higher cellular uptake vs. glycine analog |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7